1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, the synthesis might start with the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours . This is followed by acylation using trifluoroacetyl chloride and TEA as an acid-capturer, and finally cyclization in a mixed solvent of methanol and water .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action for 1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which could include enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to its combination of a trifluoromethyl group, pyridine ring, and piperidine ring, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C20H23F3N4O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C20H23F3N4O2/c1-25-9-3-4-16(18(25)28)19(29)27-10-6-14(7-11-27)13-26(2)17-12-15(5-8-24-17)20(21,22)23/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3 |
InChI Key |
HTBWCWGOIMUIIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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